

# Methyl 3-methyl-4-(trifluoromethyl)benzoate molecular structure and weight

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name:	Methyl 3-methyl-4-(trifluoromethyl)benzoate
Cat. No.:	B1420789

[Get Quote](#)

An In-depth Technical Guide to **Methyl 3-methyl-4-(trifluoromethyl)benzoate**: Structure, Properties, and Application in Modern Drug Discovery

## Executive Summary

**Methyl 3-methyl-4-(trifluoromethyl)benzoate** is a substituted aromatic carboxylate ester of significant interest to the fields of medicinal chemistry and drug development. Its molecular architecture, featuring a methyl group at the 3-position and a trifluoromethyl ( $\text{CF}_3$ ) group at the 4-position of the benzoate ring, provides a unique combination of steric and electronic properties. The trifluoromethyl group, in particular, is a privileged moiety in pharmaceutical design, known for enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide offers a comprehensive technical overview of the compound's molecular structure, physicochemical properties, a logical synthetic pathway, and its strategic importance as a building block for novel therapeutic agents.

## Molecular Identity and Physicochemical Properties Molecular Structure

The formal IUPAC name for this compound is **methyl 3-methyl-4-(trifluoromethyl)benzoate**. It consists of a central benzene ring substituted with a methyl ester group (- $\text{COOCH}_3$ ) at position 1, a methyl group (- $\text{CH}_3$ ) at position 3, and a trifluoromethyl group (- $\text{CF}_3$ ) at position 4.

The precise arrangement of these functional groups is critical to its reactivity and interaction with biological targets. The electron-withdrawing nature of the trifluoromethyl group significantly influences the electron density of the aromatic ring, while the methyl group adds steric bulk and lipophilicity.

*Molecular structure of **Methyl 3-methyl-4-(trifluoromethyl)benzoate**.*

## Physicochemical Data

A summary of the key quantitative data for **Methyl 3-methyl-4-(trifluoromethyl)benzoate** is presented below. For context, data for the related, more common isomers, methyl 3-(trifluoromethyl)benzoate and methyl 4-(trifluoromethyl)benzoate, are included for comparison.

Property	Methyl 3-methyl-4-(trifluoromethyl)benzoate	Methyl 3-(trifluoromethyl)benzoate	Methyl 4-(trifluoromethyl)benzoate
CAS Number	957205-72-0[1]	2557-13-3[2][3]	2967-66-0[4][5]
Molecular Formula	C <sub>10</sub> H <sub>9</sub> F <sub>3</sub> O <sub>2</sub>	C <sub>9</sub> H <sub>7</sub> F <sub>3</sub> O <sub>2</sub> [2][3]	C <sub>9</sub> H <sub>7</sub> F <sub>3</sub> O <sub>2</sub>
Molecular Weight	218.18 g/mol [1]	204.15 g/mol [2][3]	204.15 g/mol [4][5]
Appearance	Not specified	Colorless to almost colorless clear liquid[2]	Liquid[4]
Boiling Point	Not specified	198 °C[2] or 93-95 °C @ 20 mmHg[6]	94-95 °C @ 21 mmHg[4][5]
Density	Not specified	~1.3 g/mL[2] or 1.295 g/mL @ 25 °C[6]	1.268 g/mL @ 25 °C[4][5]
Refractive Index	Not specified	n <sub>20/D</sub> 1.45[2] or 1.453[6]	n <sub>20/D</sub> 1.451[4][5]

## The Strategic Role of Key Functional Groups in Medicinal Chemistry

The utility of **Methyl 3-methyl-4-(trifluoromethyl)benzoate** in drug design stems directly from the properties imparted by its methyl and trifluoromethyl substituents.

## The Trifluoromethyl (CF<sub>3</sub>) Group: A Bioisostere and Metabolic Blocker

The CF<sub>3</sub> group is a cornerstone of modern medicinal chemistry. Its incorporation into a molecule can profoundly and beneficially alter its pharmacokinetic and pharmacodynamic profile.

- **Metabolic Stability:** The carbon-fluorine bond is exceptionally strong, making the CF<sub>3</sub> group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This often serves to block metabolic hotspots on an aromatic ring, increasing the drug's half-life.
- **Lipophilicity:** The CF<sub>3</sub> group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier. This property is crucial for targeting intracellular proteins or the central nervous system.
- **Electronic Effects:** As a strong electron-withdrawing group, the CF<sub>3</sub> group lowers the pKa of nearby acidic or basic centers, altering the ionization state of the molecule at physiological pH. This can have a dramatic effect on receptor binding and solubility.

## The Methyl (CH<sub>3</sub>) Group: Modulating Potency and Selectivity

While seemingly simple, the methyl group is a powerful tool for optimizing lead compounds. Its placement at the 3-position, ortho to the ester and meta to the CF<sub>3</sub> group, is significant.

- **Hydrophobic Interactions:** The methyl group can occupy small hydrophobic pockets within a target protein's binding site, increasing binding affinity and potency.
- **Conformational Control:** The steric bulk of the methyl group can restrict the rotation of the ester group, locking the molecule into a more favorable conformation for receptor binding.
- **Selectivity:** By adding steric hindrance, the methyl group can prevent the molecule from binding to off-target proteins, thereby improving the drug's selectivity and reducing side

effects.

## Synthesis and Experimental Protocols

**Methyl 3-methyl-4-(trifluoromethyl)benzoate** is not as commercially prevalent as its simpler isomers, necessitating a clear and reliable synthetic strategy. The most direct and field-proven approach is the esterification of its corresponding carboxylic acid precursor, 3-methyl-4-(trifluoromethyl)benzoic acid.

## Retrosynthetic Analysis and Workflow

The synthesis logically begins from commercially available precursors, such as 3-methyl-4-(trifluoromethyl)aniline. The workflow involves a well-established Sandmeyer reaction to convert the amine to a nitrile, followed by hydrolysis to the carboxylic acid, and finally, Fisher esterification to yield the target product.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Methyl 3-methyl-4-(trifluoromethyl)benzoate - [\[sigmaaldrich.com\]](#)
- 2. chemimpex.com [[chemimpex.com](#)]
- 3. Methyl 3-(trifluoromethyl)benzoate | C9H7F3O2 | CID 520213 - PubChem [[pubchem.ncbi.nlm.nih.gov](#)]
- 4. 4-(三氟甲基)苯甲酸甲酯 99% | Sigma-Aldrich [[sigmaaldrich.com](#)]
- 5. chembk.com [[chembk.com](#)]

- 6. Methyl 3-(trifluoromethyl)benzoate CAS#: 2557-13-3 [m.chemicalbook.com]
- To cite this document: BenchChem. [Methyl 3-methyl-4-(trifluoromethyl)benzoate molecular structure and weight]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1420789#methyl-3-methyl-4-trifluoromethyl-benzoate-molecular-structure-and-weight>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)